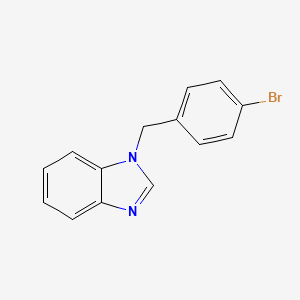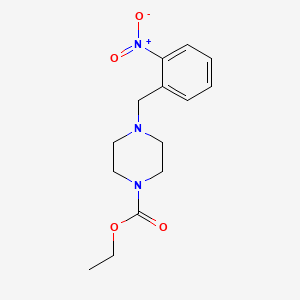![molecular formula C15H13ClN2OS B5803900 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803900.png)
3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, commonly known as CP-690,550, is a synthetic compound that has been extensively studied in the field of immunology. It was initially developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting the activity of a protein called Janus kinase (JAK).
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied in the field of immunology. It has been shown to inhibit the activity of 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is involved in the signaling pathways of many cytokines and growth factors. By inhibiting 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, CP-690,550 can modulate the immune response and reduce inflammation. It has been tested in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus, and has shown promising results.
Mecanismo De Acción
CP-690,550 works by inhibiting the activity of 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is a family of intracellular tyrosine kinases that are involved in the signaling pathways of many cytokines and growth factors. 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones are activated by binding of cytokines to their receptors, and they then phosphorylate downstream signaling molecules, leading to the activation of transcription factors and the expression of target genes. By inhibiting 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, CP-690,550 can block the downstream signaling pathways and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have potent anti-inflammatory effects in animal models of autoimmune diseases. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. It can also inhibit the activation and proliferation of immune cells, such as T cells and B cells. In addition, CP-690,550 has been shown to have an impact on bone metabolism, as it can increase bone mineral density and reduce bone resorption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments. It is a highly specific inhibitor of 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, and it has been extensively studied in animal models of autoimmune diseases. It is also available in high purity and high yield, which makes it suitable for biochemical and pharmacological studies. However, CP-690,550 has some limitations as well. It is a synthetic compound, and its pharmacokinetic properties may differ from those of natural compounds. It may also have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of CP-690,550. Firstly, it could be tested in clinical trials for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Secondly, its impact on bone metabolism could be further investigated, as it may have potential as a treatment for osteoporosis. Thirdly, its off-target effects could be studied in more detail, as this could provide insights into the signaling pathways that are regulated by 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. Finally, its potential as a research tool could be explored, as it could be used to investigate the role of 3-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in various biological processes.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps. Firstly, 4-chlorobenzylamine is reacted with 2,3-dimethylthiophene-1,1-dioxide to form an intermediate compound. This intermediate is then reacted with 4-bromo-2-cyanopyrimidine to form the final product, CP-690,550. The synthesis method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-9-10(2)20-14-13(9)15(19)18(8-17-14)7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYAUGGEXORRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)


![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)
![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)
![4-chloro-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803894.png)


![5-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-methylbenzamide](/img/structure/B5803921.png)